P2X4 Receptor Antagonism: A Differentiated Activity Profile Within the N-Aryl Pyrrolidin-2-one Class
1-(4-Bromophenyl)pyrrolidin-2-one demonstrates measurable antagonist activity at the human P2X4 receptor with an IC₅₀ of 8.34 × 10³ nM (8.34 μM) in a cell-based calcium influx assay [1]. Direct head-to-head comparative data versus the unsubstituted phenyl analog (1-phenylpyrrolidin-2-one) is not available in public databases; however, the para-bromophenyl substitution pattern distinguishes this compound from the broader class of N-aryl pyrrolidin-2-ones, many of which lack documented P2X4 modulatory activity. The observed IC₅₀ value positions this compound as a moderate-potency tool compound suitable for probing P2X4-mediated pathways in neuroinflammation and chronic pain research [1].
| Evidence Dimension | P2X4 receptor antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 8.34 × 10³ nM |
| Comparator Or Baseline | 1-Phenylpyrrolidin-2-one (unsubstituted phenyl analog): IC₅₀ not reported |
| Quantified Difference | Not calculable; activity uniquely documented for para-bromophenyl derivative |
| Conditions | Human P2X4 receptor expressed in human 1321N1 cells; intracellular Ca²⁺ influx reduction; 30 min incubation |
Why This Matters
Procurement of this specific compound is essential for researchers investigating P2X4 receptor pharmacology, as it represents one of the few structurally characterized N-aryl pyrrolidin-2-ones with documented activity at this therapeutically relevant target.
- [1] BindingDB. BDBM50596636 (CHEMBL5181561). P2X4 Receptor Antagonist Activity Data. 2023. View Source
